molecular formula C11H18N2S B7575568 N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diamine

N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diamine

Cat. No. B7575568
M. Wt: 210.34 g/mol
InChI Key: XSKGXAONORKXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diamine, also known as Methylthio-DPEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of ethylenediamine and has a methylthio group attached to one of its phenyl rings. In

Scientific Research Applications

N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diaminePEA has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a ligand for metal ion coordination. This compound has been found to form stable complexes with metal ions such as copper, nickel, and cobalt. These complexes have been studied for their potential applications in catalysis, electrochemistry, and materials science.
Another area of interest is the use of N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diaminePEA as a building block for the synthesis of novel organic molecules. This compound has been used as a precursor for the synthesis of various heterocyclic compounds, which have potential applications in drug discovery and materials science.

Mechanism of Action

The mechanism of action of N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diaminePEA is not well understood. However, it is believed that the methylthio group attached to one of its phenyl rings plays a crucial role in its biological activity. This group is known to enhance the lipophilicity of the compound, which may facilitate its passage through cell membranes.
Biochemical and Physiological Effects
N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diaminePEA has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant and anti-inflammatory properties. It has also been found to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diaminePEA in lab experiments is its stability. This compound is relatively stable under normal laboratory conditions, which makes it easier to handle and store. However, one of the limitations of using this compound is its low solubility in water. This can make it difficult to dissolve in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diaminePEA. One area of interest is the synthesis of novel metal complexes using this compound as a ligand. These complexes could have potential applications in catalysis, electrochemistry, and materials science.
Another area of interest is the development of new synthetic routes for the synthesis of N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diaminePEA and its derivatives. This could lead to the discovery of new compounds with improved biological activity and properties.
In conclusion, N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diaminePEA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its stability, potential as a ligand for metal ion coordination, and use as a building block for the synthesis of novel organic molecules make it a promising compound for future research.

Synthesis Methods

The synthesis of N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diaminePEA involves the reaction of 4-methylthiophenethylamine with ethylenediamine in the presence of a catalyst. This reaction results in the formation of N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diaminePEA as a white crystalline solid. The purity of the compound can be improved by recrystallization.

properties

IUPAC Name

N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c1-9(13-8-7-12)10-3-5-11(14-2)6-4-10/h3-6,9,13H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKGXAONORKXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)SC)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.